3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol
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Overview
Description
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is a synthetic organic compound designed to serve as a black quencher of pyrene fluorescence. It is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, allowing it to penetrate lipid membranes and remain within them .
Preparation Methods
The synthesis of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves a two-step procedure:
Mitsunobu Reaction: The first step is a Mitsunobu reaction between [4-(phenyldiazenyl)phenyl]diazenyl]phenol and 1,2-O-isopropylideneglycerol.
Cleavage of Isopropylidene Protecting Group: The second step involves the cleavage of the isopropylidene protecting group to yield the final product.
Chemical Reactions Analysis
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of the diazenyl groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under suitable conditions.
Scientific Research Applications
This compound has several scientific research applications:
Fluorescence Quenching: It is used as a black quencher of pyrene fluorescence, making it valuable in Förster Resonance Energy Transfer (FRET) studies to detect interactions between biomolecules.
Membrane Probes: Due to its amphiphilic nature, it serves as a membrane-bound probe to study the lateral organization of membranes and lipid-transporting enzymes.
Biological Studies: It is employed in biological research to study protein/membrane interactions and the distribution of probes within lipid membranes.
Mechanism of Action
The mechanism of action of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves its ability to quench pyrene fluorescence. The compound’s amphiphilic structure allows it to integrate into lipid membranes, where it can interact with pyrene-labeled molecules. The energy transfer efficiency at the Förster distance (37.8 Å) is 50%, enabling the detection of molecular interactions by monitoring fluorescence intensity changes .
Comparison with Similar Compounds
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is unique due to its specific design as a black quencher of pyrene fluorescence. Similar compounds include:
3-{(E)-[4-(Methylamino)phenyl]diazenyl}benzoic acid: This compound also contains diazenyl groups but differs in its structure and specific applications.
Other Diazenyl Compounds: Various diazenyl compounds exist, each with unique properties and applications in fluorescence quenching and membrane studies.
Properties
CAS No. |
357190-03-5 |
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Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[4-[[4-(aminomethyl)phenyl]diazenyl]phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H19N3O3/c17-9-12-1-3-13(4-2-12)18-19-14-5-7-16(8-6-14)22-11-15(21)10-20/h1-8,15,20-21H,9-11,17H2 |
InChI Key |
SDIFORDOSALKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)N=NC2=CC=C(C=C2)OCC(CO)O |
Origin of Product |
United States |
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